AS-604850 was developed as part of research into thiazolidinedione derivatives, specifically targeting PI3Kγ. It is classified as an ATP-competitive inhibitor with significant selectivity for PI3Kγ over other isoforms such as PI3Kδ and PI3Kβ. The compound has a chemical structure defined by the International Union of Pure and Applied Chemistry (IUPAC) as 5-(2,2-difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione, with the CAS number 648449-76-7 .
The synthesis of AS-604850 involves several key steps that typically include the formation of the thiazolidine ring and the introduction of the difluorobenzodioxole moiety.
The synthesis parameters typically include temperature control, reaction time, and solvent choice to optimize yield and purity.
AS-604850 features a complex molecular structure that contributes to its biological activity:
The structural analysis indicates that AS-604850 has multiple functional groups that facilitate binding to the active site of PI3Kγ, enhancing its selectivity and potency .
AS-604850 primarily undergoes reactions characteristic of small molecule inhibitors:
The inhibitor's selectivity is attributed to its ability to fit into the unique pocket of PI3Kγ while being less effective against other isoforms .
The mechanism of action for AS-604850 involves:
Research has demonstrated that treatment with AS-604850 can ameliorate symptoms in animal models of autoimmune diseases by modulating inflammatory responses .
AS-604850 possesses several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations .
AS-604850 has several scientific applications:
Phosphoinositide 3-kinase gamma (PI3Kγ), a class IB lipid kinase, is a master regulator of immune cell activation and migration. Unlike ubiquitously expressed PI3K isoforms (α/β), PI3Kγ is enriched in hematopoietic cells and activated by G-protein-coupled receptors (GPCRs) in response to chemokines and inflammatory mediators [2] [6]. It catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), triggering downstream effectors like Akt and mTOR. This pathway governs neutrophil chemotaxis, macrophage infiltration, T-cell differentiation, and mast cell degranulation [3] [6]. Dysregulated PI3Kγ signaling drives pathological inflammation in rheumatoid arthritis (RA), multiple sclerosis (MS), atherosclerosis, and lupus by enabling leukocyte recruitment to damaged tissues [2] [8]. Genetic deletion of PI3Kγ in mice confers protection against autoimmune and inflammatory insults, validating its therapeutic relevance [2].
Early pan-PI3K inhibitors caused systemic toxicity due to on-target inhibition of metabolic PI3Kα/β isoforms [1] [8]. In contrast, PI3Kγ (and PI3Kδ) expression is largely confined to immune cells, offering a safer therapeutic window. Selective inhibition spares PI3Kα/β-dependent processes like glucose homeostasis and cardiovascular function [8]. Additionally, PI3Kγ’s unique activation mechanism via GPCRs—not receptor tyrosine kinases—makes it indispensable for chemokine-driven inflammation [6]. Thus, isoform-selective agents like AS-604850 minimize off-target effects while precisely disrupting pathological immune cell trafficking [1] [8].
AS-604850 emerged from a systematic effort to optimize thiazolidinedione derivatives as selective PI3Kγ inhibitors [4] [8]. It was developed alongside AS-605240 through structure-activity relationship (SAR) studies and crystallographic analysis of inhibitor-enzyme interactions [8]. As the first well-characterized ATP-competitive PI3Kγ inhibitor, AS-604850 became a pivotal tool compound for:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6